Diethyl 2-cyano-3-oxosuccinate

Beschreibung

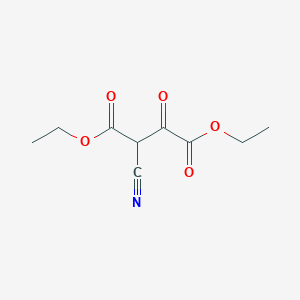

Structure

3D Structure

Eigenschaften

IUPAC Name |

diethyl 2-cyano-3-oxobutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO5/c1-3-14-8(12)6(5-10)7(11)9(13)15-4-2/h6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTSVKFGREWPODP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C#N)C(=O)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30303213 | |

| Record name | diethyl 2-cyano-3-oxosuccinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30303213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134541-15-4 | |

| Record name | diethyl 2-cyano-3-oxosuccinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30303213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Diethyl 2-cyano-3-oxosuccinate: Synthesis, Properties, and Applications in Modern Chemistry

Abstract

Diethyl 2-cyano-3-oxosuccinate is a highly functionalized organic compound that serves as a versatile and powerful building block in synthetic chemistry. Its unique molecular architecture, featuring vicinal esters, a nitrile, and a ketone, allows for a rich and diverse reactivity profile. This guide provides a comprehensive overview of its synthesis, fundamental physicochemical and spectroscopic properties, and its significant applications, particularly in the construction of complex heterocyclic systems relevant to pharmaceutical and materials science. We delve into the causality behind its synthetic protocols and explore the pronounced keto-enol tautomerism that dictates its structural and reactive behavior.

Introduction: The Strategic Value of a Multifunctional Building Block

First reported in 1901, this compound has seen a resurgence of interest due to its potential as a scaffold for creating diverse molecular libraries.[1][2] The convergence of multiple reactive functional groups within a single, compact molecule makes it an ideal starting material for synthesizing complex structures in fewer steps. Its utility is most pronounced in the field of heterocyclic chemistry, where it serves as a precursor to a wide array of ring systems that form the core of many pharmacologically active agents.[1][2][3] This guide aims to provide researchers and drug development professionals with a detailed understanding of this reagent, moving from its fundamental synthesis to its application in advanced synthetic strategies.

Core Synthesis: The Claisen Condensation Pathway

The most common and efficient method for preparing this compound is the Claisen condensation.[1][2] This reaction involves the base-mediated condensation of ethyl cyanoacetate with diethyl oxalate.

Mechanistic Rationale

The choice of a strong base, typically sodium ethoxide, is critical. The ethoxide ion deprotonates the α-carbon of ethyl cyanoacetate, which is particularly acidic due to the electron-withdrawing effects of both the adjacent nitrile and ester groups. This generates a stabilized enolate ion. This nucleophilic enolate then attacks one of the electrophilic carbonyl carbons of diethyl oxalate. The subsequent loss of an ethoxide leaving group from the tetrahedral intermediate results in the formation of the target compound. The reaction is driven to completion by the final deprotonation of the product, which is highly acidic, forming a stable enolate salt.

Detailed Experimental Protocol

The following protocol is adapted from established literature procedures.[1]

Materials:

-

Metallic Sodium

-

Absolute Ethanol

-

Anhydrous Diethyl Ether

-

Diethyl Oxalate

-

Ethyl Cyanoacetate

-

6M Hydrochloric Acid (HCl)

Procedure:

-

Base Preparation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve metallic sodium (1.7 eq) in a mixture of absolute ethanol and anhydrous diethyl ether. Stir until the sodium is completely dissolved to form sodium ethoxide. Cool the solution to room temperature.

-

Addition of Electrophile: To the stirred sodium ethoxide solution, add diethyl oxalate (1.2 eq) dropwise over 15-20 minutes. Stir the resulting mixture at room temperature for 30 minutes.

-

Addition of Nucleophile: Add ethyl cyanoacetate (1.0 eq) dropwise to the reaction mixture.

-

Reaction: Allow the mixture to stir at room temperature overnight. A precipitate of the sodium enolate salt of the product will form.

-

Work-up and Acidification: Dilute the mixture with water. Carefully add 6M HCl dropwise while stirring until the pH of the solution is approximately 2-3 (check with pH paper). This protonates the enolate salt, causing the product to precipitate.

-

Isolation and Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from boiling ethanol to yield colorless needles.[1]

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4", arrowhead=normal];

} enddot Caption: Synthetic workflow for this compound.

Physicochemical and Spectroscopic Properties

A key characteristic of this compound is its existence predominantly in the enol form, both in solution and in the solid state.[1][2] This tautomeric preference has a significant impact on its physical properties and reactivity.

Keto-Enol Tautomerism

In solution, an equilibrium exists between the keto and enol forms. However, spectroscopic evidence overwhelmingly indicates that the equilibrium is strongly shifted towards the enol tautomer.[1][2] This stability is attributed to the formation of a conjugated system and a strong intramolecular hydrogen bond. X-ray crystallography has confirmed that in the solid state, the molecule exists exclusively as the enol form, which packs into hydrogen-bonded dimer stacks.[1][2]

dot graph G { layout=neato; node [shape=none, margin=0];

} enddot Caption: Keto-enol equilibrium, strongly favoring the enol form.

Tabulated Properties

The properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO₅ | [4] |

| Molecular Weight | 213.19 g/mol | N/A |

| Melting Point | 96-97 °C | [1][2] |

| Appearance | Colorless needles | [1] |

| Acidity | Aqueous solution (0.01 mol/L) has a pH of 2.74 | [1] |

Spectroscopic Data Summary

The spectroscopic data provides clear evidence for the dominance of the enol form.

| Spectroscopy | Key Features and Assignments | Source |

| FTIR (cm⁻¹) | 3300-2500 (broad, enol O-H stretch)2227 (sharp, C≡N stretch)1742, 1667, 1610 (C=O and C=C stretches) | [1][2] |

| ¹H NMR (DMSO-d₆, δ ppm) | 14.65 (s, 1H, enol OH)4.09 (q, 2H, CH₂)3.96 (q, 2H, CH₂)1.17 (t, 3H, CH₃)1.09 (t, 3H, CH₃) | [1] |

| ¹³C NMR (DMSO-d₆, δ ppm) | 179.0, 168.8, 165.5 (Carbonyl/Enol carbons)118.3 (CN)73.8 (α-carbon)60.6, 59.0 (OCH₂)14.4, 13.7 (CH₃) | [1] |

| UV-Vis (λ_max) | 282 nm | [1][2] |

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from its multiple reactive sites, which can be addressed with high selectivity to build complex molecular frameworks. It is a cornerstone reagent for constructing five- and six-membered heterocycles.

The general reactivity pattern involves the reaction of dinucleophiles (e.g., hydrazine, hydroxylamine, urea, guanidine) with the two electrophilic carbonyl carbons of the ester and keto groups. This often proceeds via a condensation reaction, followed by intramolecular cyclization to form the heterocyclic ring.

dot graph G { rankdir="LR"; node [shape=Mrecord, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

} enddot Caption: Synthetic utility in forming key heterocyclic cores.

Applications in Drug Discovery

Heterocyclic scaffolds such as pyrazoles, pyrimidines, and isoxazoles are privileged structures in medicinal chemistry, appearing in a vast number of approved drugs. The ability to rapidly generate derivatives of these core structures from a common starting material like this compound is highly valuable in drug discovery campaigns.[3] For instance, substituted piperidine rings, which can be accessed from related cyano-diester precursors, are central to many CNS-active agents.[3] The functional handles (nitrile, esters) on the resulting heterocycles provide further opportunities for chemical modification to optimize pharmacological properties such as potency, selectivity, and pharmacokinetics.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for the efficient construction of molecular complexity. Its synthesis via the robust Claisen condensation is well-understood and scalable. The compound's properties are dominated by a strong preference for its enol tautomer, which dictates its reactivity as a versatile precursor for a multitude of heterocyclic systems. For researchers in organic synthesis and drug development, a thorough understanding of this reagent's behavior and potential opens the door to novel and efficient synthetic pathways for discovering the next generation of functional molecules.

References

-

Markov, O. N., Moiseev, A. E., Tarasevich, B. N., Tafeenko, V. A., Beloglazkina, E. K., Shtil, A. A., & Finko, A. V. (2023). This compound. Molbank, 2023(3), M1634. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 254669, Diethyl 2-cyanosuccinate. [Link]

-

Markov, O. N., et al. (2023). This compound. ResearchGate. [Link]

-

PubChemLite (n.d.). This compound (C9H11NO5). [Link]

-

Studies on the ¹H NMR Spectra of meso and dl diethyl 2,3-dicyano-2,3-bis(p-substituted phenyl)succinates. (n.d.). Journal of the Chinese Chemical Society. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 249812, Diethyl 2-cyano-2,3-dimethylbutanedioate. [Link]

Sources

An In-depth Technical Guide to Diethyl 2-cyano-3-oxosuccinate: Synthesis, Characterization, and Safe Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Diethyl 2-cyano-3-oxosuccinate, a versatile reagent in synthetic chemistry. As a Senior Application Scientist, this document is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a robust understanding for its application in research and development. We will delve into its chemical identity, a detailed and validated synthesis protocol, its unique structural characteristics, and a thorough analysis of its safety profile.

Chemical Identity and Physicochemical Properties

This compound, also known as diethyl 2-cyano-3-oxobutanedioate, is a β-keto ester featuring a nitrile group. This combination of functional groups makes it a valuable precursor for the synthesis of various nitrogen- and oxygen-containing heterocycles.[1][2]

1.1. CAS Number and Structural Clarification

A definitive CAS (Chemical Abstracts Service) number for this compound is not consistently reported in major chemical databases as of early 2026. It is crucial to distinguish it from the structurally similar but distinct compound, Diethyl 2-cyanosuccinate (CAS No. 10359-15-6) , which lacks the C3-oxo group. Researchers should verify the structure of any commercial material intended for use.

1.2. Keto-Enol Tautomerism

A critical feature of this compound is its existence in a keto-enol equilibrium. Spectroscopic and X-ray crystallographic data have demonstrated that the equilibrium is strongly shifted towards the enol form in both solution and solid states.[1][2] This prevalence of the enol tautomer is attributed to the formation of a stable intramolecular hydrogen bond and conjugation. The high acidity of the enolic proton also contributes to this preference.[1]

Caption: Keto-enol tautomerism of this compound.

1.3. Physicochemical and Spectroscopic Data

The compound presents as colorless needles with a notably high melting point for a diethyl 2-oxosuccinate derivative, a characteristic attributed to strong intermolecular hydrogen bonding and crystal packing in the enol form.[1][2]

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO₅ | [3] |

| Molecular Weight | 213.19 g/mol | Calculated |

| Physical State | Colorless needles | [1] |

| Melting Point | 96-97 °C | [1] |

| UV Absorption (λmax) | 282 nm | [1] |

| ¹H NMR (400 MHz, DMSO-d6) | δ (ppm): 1.09 (t), 1.17 (t), 3.96 (q), 4.09 (q), 14.65 (s, enol OH) | [1] |

| ¹³C NMR (100 MHz, DMSO-d6) | δ (ppm): 13.7, 14.4, 59.0, 60.6, 73.8, 118.3, 165.5, 168.8, 179.0 | [1] |

| FTIR (ν/cm⁻¹) | 2227 (C≡N), 1742 (C=O), 1667 (C=O), 1610 (C=O), 2500–3300 (broad, enol OH) | [1] |

Synthesis Protocol: Claisen Condensation

This compound can be reliably synthesized via a Claisen condensation reaction between ethyl cyanoacetate and diethyl oxalate.[1] The causality for this choice of reaction is the acidic α-proton on ethyl cyanoacetate, which is readily deprotonated by a strong base to form a nucleophilic enolate that subsequently attacks the electrophilic carbonyl carbon of diethyl oxalate.

2.1. Reagents and Materials

-

Ethyl cyanoacetate

-

Diethyl oxalate

-

Sodium metal

-

Absolute Ethanol

-

Diethyl ether

-

6M Hydrochloric Acid (HCl)

-

Water

2.2. Step-by-Step Experimental Workflow

This protocol is a self-validating system; successful synthesis is confirmed by the precipitation of the sodium salt intermediate and the final product's characteristic melting point and spectroscopic data.

-

Base Preparation (Sodium Ethoxide): In a suitably sized round-bottom flask equipped with a magnetic stirrer and condenser, dissolve metallic sodium (1.7 eq) in a mixture of absolute ethanol and diethyl ether (e.g., 100 mL EtOH, 200 mL Et₂O). The dissolution is exothermic; cooling may be necessary to maintain room temperature. Causality: Sodium ethoxide is generated in situ, serving as the strong base required to deprotonate the ethyl cyanoacetate.

-

Addition of Electrophile: Once all the sodium has dissolved, add diethyl oxalate (1.2 eq) to the solution. Stir the mixture at room temperature for 30 minutes.

-

Addition of Nucleophile Precursor: Add ethyl cyanoacetate (1.0 eq) dropwise to the reaction mixture.

-

Reaction: Allow the mixture to stir at room temperature overnight. A precipitate (the sodium enolate salt of the product) will form.

-

Workup - Acidification: Dilute the mixture with water (e.g., 20 mL). Carefully acidify the solution to a pH of ~2-3 using 6M HCl. Monitor the pH with pH paper. Causality: Acidification protonates the enolate, leading to the formation of the final neutral product.

-

Isolation: Evaporate the organic solvents using a rotary evaporator. The crude product will remain.

-

Purification - Recrystallization: Recrystallize the crude solid from boiling ethanol to yield the final product as colorless needles.

-

Validation: Dry the product and determine its melting point (expected: 96-97 °C) and acquire spectroscopic data (NMR, IR) to confirm its identity and purity against the reference data.[1]

Caption: Workflow for the synthesis of this compound.

Safety, Handling, and Storage

As no specific Safety Data Sheet (SDS) is available for this compound, a risk assessment must be performed based on its structure and the known hazards of its reactants and related compounds.

3.1. Inferred Hazard Profile

-

Acute Toxicity: Based on related α-cyano esters and β-dicarbonyl compounds, it should be considered potentially harmful if swallowed, inhaled, or in contact with skin.

-

Irritation: Expected to be a skin and serious eye irritant.

-

Reactivity: The compound is acidic and will react with bases.[1] It is stable under normal conditions but should be stored away from strong oxidizing agents.

3.2. Hazards of Synthesis Reactants

| Reagent | Key Hazards |

| Sodium Metal | Dangerously reactive with water, releasing flammable hydrogen gas. Causes severe skin burns and eye damage. |

| Absolute Ethanol | Highly flammable liquid and vapor. |

| Diethyl Ether | Extremely flammable liquid and vapor. May form explosive peroxides upon exposure to air and light. Harmful if swallowed.[4][5] |

| Ethyl Cyanoacetate | Harmful if swallowed. Causes skin and eye irritation. |

| Diethyl Oxalate | Harmful if swallowed or in contact with skin. Causes serious eye irritation. |

| Hydrochloric Acid (6M) | Causes severe skin burns and eye damage. May cause respiratory irritation. |

3.3. Mandatory Handling Procedures

-

Engineering Controls: All manipulations, especially during the synthesis involving sodium metal, diethyl ether, and acidification, must be conducted inside a certified chemical fume hood to prevent inhalation of vapors and to contain any potential reactions.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when handling larger quantities or during steps with a high splash risk (e.g., acidification).

-

Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Change gloves immediately if contamination occurs.

-

Body Protection: A flame-resistant lab coat and closed-toe shoes are required.

-

-

Spill Response: In case of a spill, evacuate the area. Absorb small spills with an inert material (e.g., sand, vermiculite) and place it in a sealed container for hazardous waste disposal. Prevent material from entering drains.

3.4. Storage and Stability

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from heat, sparks, open flames, and strong oxidizing agents.

-

Store separately from strong bases.

3.5. Waste Disposal

Dispose of the compound and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

Applications in Research and Drug Development

The primary utility of this compound lies in its role as a versatile building block in organic synthesis. The presence of multiple reactive sites (two ester groups, a nitrile, and an enol) allows for a wide range of chemical transformations. As noted in the literature, it is a key intermediate for preparing diverse N- and O-containing heterocyclic compounds, which are common scaffolds in many pharmaceutical agents.[1][2]

References

-

Markov, O. N., Moiseev, A. E., Tarasevich, B. N., Tafeenko, V. A., Beloglazkina, E. K., Shtil, A. A., & Finko, A. V. (2023). This compound. Molbank, 2023(2), M1634. [Link]

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 291830, this compound. PubChemLite. [Link]

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 254669, Diethyl 2-cyanosuccinate. PubChem. [Link]

-

ROTH, C. (n.d.). Safety Data Sheet: Diethyl ether. Carl ROTH. [Link]

-

UC Center for Laboratory Safety (2012). Diethyl Ether - Standard Operating Procedure. University of California. [Link]

Sources

A Guide to the Spectroscopic Characterization of Diethyl 2-cyano-3-oxosuccinate

Introduction: Unveiling the Structure of a Versatile Building Block

Diethyl 2-cyano-3-oxosuccinate is a multifaceted organic compound whose structural complexity makes it a valuable intermediate in the synthesis of various heterocyclic systems.[1][2] A comprehensive understanding of its spectroscopic properties is paramount for researchers in drug discovery and chemical synthesis to verify its identity, purity, and behavior in reaction mixtures. While first reported in 1901, a full spectroscopic characterization has only recently been presented, filling significant gaps in the experimental data for this compound.[1][2]

This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data of this compound. As we will explore, the core of its structural identity in solution and the solid state is its existence almost exclusively in its enol form, a result of thermodynamic stability conferred by conjugation and intramolecular hydrogen bonding.[1][2][3] This guide is structured to not only present the data but to explain the causal relationships between the molecular structure and the resulting spectra, offering field-proven insights for researchers.

Part 1: The Foundational Principle - Keto-Enol Tautomerism

β-keto esters, such as this compound, can exist as a dynamic equilibrium between their keto and enol tautomeric forms.[3] The acidic α-hydrogen, positioned between two carbonyl groups in the keto form, facilitates the isomerization to the enol form. For this compound, this equilibrium is overwhelmingly shifted towards the enol tautomer.[1][2][4] This stability is a direct consequence of two key factors: the formation of a conjugated π-system and the presence of a strong intramolecular hydrogen bond.[3] All spectroscopic data discussed herein are consistent with and confirm the predominance of this enol structure.

Caption: Keto-enol equilibrium of this compound.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy - Probing the Atomic Environment

NMR spectroscopy is the cornerstone technique for elucidating the precise connectivity and chemical environment of atoms in a molecule.[3] For this compound, both ¹H and ¹³C NMR spectra unequivocally support the enol structure, with only one set of signals observed in solution.[1][2]

Experimental Protocol: NMR Spectroscopy

The following protocol ensures high-quality, reproducible NMR data.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into an NMR tube.

-

Solvent Addition: Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6). The choice of DMSO-d6 is crucial as its polarity and hydrogen-bond accepting nature can influence tautomeric equilibria, though in this case, the enol form remains dominant.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as the internal reference for chemical shifts (δ = 0.00 ppm).[3]

-

Homogenization: Cap the tube and gently invert it several times until the sample is fully dissolved.

-

Instrument Setup:

-

Insert the NMR tube into a spinner turbine and use a sample gauge to ensure correct positioning.

-

Place the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the DMSO-d6 solvent.[3]

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra at a suitable frequency, such as 400 MHz for protons.[1]

¹H NMR Spectral Data & Interpretation

The ¹H NMR spectrum shows a single set of signals, confirming the presence of only one tautomer in solution—the enol form.[1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 14.65 | Singlet | 1H | - | Enolic -OH |

| 4.09 | Quartet | 2H | 7.1 | -OCH₂ CH₃ |

| 3.96 | Quartet | 2H | 7.1 | -OCH₂ CH₃ |

| 1.17 | Triplet | 3H | 7.1 | -OCH₂CH₃ |

| 1.09 | Triplet | 3H | 7.1 | -OCH₂CH₃ |

| Data acquired in DMSO-d6 at 400 MHz.[1] |

Expert Insights:

-

The Enolic Proton: The most telling signal is the singlet at 14.65 ppm. This extreme downfield shift is characteristic of a proton involved in a strong intramolecular hydrogen bond, as seen in the enol tautomer. Its integration of 1H confirms the presence of this single, unique proton.

-

Distinct Ethyl Groups: The presence of two separate triplets and two separate quartets for the ethyl groups indicates that they are in chemically non-equivalent environments. This is consistent with the enol structure, where one ester group is conjugated with the C=C double bond, while the other is not.

-

Absence of α-Hydrogen: Crucially, there is no signal in the typical methine region (around 3-4 ppm) that would correspond to the α-hydrogen of the keto form. This absence is strong evidence that the keto tautomer is not present in any significant quantity.

¹³C NMR Spectral Data & Interpretation

The ¹³C NMR spectrum provides a carbon count and information about the hybridization and electronic environment of each carbon atom, further reinforcing the enol structure.[1][4]

| Chemical Shift (δ) ppm | Assignment (Carbon in Enol Structure) |

| 179.0 | C =O (Ketone part of conjugated system) |

| 168.8 | C =O (Ester, non-conjugated) |

| 165.5 | C =O (Ester, conjugated) |

| 118.3 | C ≡N (Nitrile) |

| 73.8 | =C -CN (sp² carbon) |

| 60.6 | -OC H₂CH₃ |

| 59.0 | -OC H₂CH₃ |

| 14.4 | -OCH₂C H₃ |

| 13.7 | -OCH₂C H₃ |

| Data acquired in DMSO-d6 at 100 MHz.[1][4] |

Expert Insights:

-

Carbonyl Carbons: The three signals in the downfield region (165-180 ppm) correspond to the three carbonyl-type carbons. Their distinct chemical shifts are due to the different electronic environments of the ketone and the two non-equivalent ester groups.

-

sp² Carbons: The signal at 73.8 ppm is assigned to the sp² carbon bearing the cyano group. The other sp² carbon of the double bond is expected to be further downfield and is likely one of the signals in the carbonyl region due to its direct attachment to the enolic oxygen.

-

Nitrile Carbon: The signal at 118.3 ppm is characteristic of a nitrile carbon.

Part 3: Infrared (IR) Spectroscopy - Identifying Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring their characteristic vibrational frequencies.[3]

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

-

Instrument Preparation: Ensure the spectrometer is purged with dry air or nitrogen to minimize atmospheric interference. Record a background spectrum of the clean diamond ATR crystal.

-

Sample Application: Place a small amount of the solid this compound directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Scan the sample over the typical mid-IR range (4000-400 cm⁻¹).

IR Spectral Data & Interpretation

The IR spectrum displays key absorption bands that serve as fingerprints for the functional groups within the dominant enol tautomer.

| Frequency (ν) cm⁻¹ | Shape | Intensity | Assignment |

| 2500-3300 | Broad | Medium | O-H stretch (Intramolecular H-bonded) |

| 2227 | Sharp | Strong | C≡N stretch (Nitrile) |

| 1742 | Sharp | Strong | C=O stretch (Ester, non-conjugated) |

| 1667 | Sharp | Strong | C=O stretch (Ketone, conjugated) |

| 1610 | Sharp | Strong | C=C stretch (Alkene, conjugated) |

| Data from a solid-state measurement (Diamond ATR).[1] |

Expert Insights:

-

Enolic O-H Stretch: The very broad absorption band in the 2500–3300 cm⁻¹ region is a definitive indicator of a hydrogen-bonded hydroxyl group, confirming the enol structure.[1][2]

-

Nitrile C≡N Stretch: The strong, sharp peak at 2227 cm⁻¹ is unambiguously assigned to the stretching vibration of the carbon-nitrogen triple bond of the nitrile group.[1][5] Its intensity is enhanced by the polarity of the bond.

-

Conjugated System Vibrations: The presence of three distinct, strong bands in the 1600-1750 cm⁻¹ region is characteristic of the conjugated enone-ester system. The highest frequency band (1742 cm⁻¹) corresponds to the non-conjugated ester carbonyl. The lower frequency bands (1667 and 1610 cm⁻¹) are attributed to the conjugated ketone and C=C double bond stretches, respectively. Conjugation lowers the vibrational frequency of these bonds.

Part 4: Ultraviolet-Visible (UV-Vis) Spectroscopy - Mapping the Conjugated System

UV-Vis spectroscopy measures the absorption of light by a molecule, which causes the excitation of electrons from lower to higher energy orbitals. It is particularly useful for analyzing molecules containing conjugated π-systems.[6][7]

Experimental Protocol: UV-Vis Spectroscopy

-

Solution Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) of a precisely known concentration.

-

Instrument Setup: Use a dual-beam spectrophotometer. Fill a quartz cuvette with the pure solvent to serve as the reference (blank).

-

Data Acquisition: Fill a matched quartz cuvette with the sample solution. Place both cuvettes in the spectrophotometer and scan the absorbance across the UV-Vis range (typically 200-800 nm).

UV-Vis Spectral Data & Interpretation

| Wavelength of Maximum Absorbance (λ_max) | Molar Absorptivity (ε) L·mol⁻¹·cm⁻¹ | Assignment |

| 282 nm | 5600 | π → π* transition |

| Data acquired in solution.[4] |

Expert Insights:

-

The absorption maximum at 282 nm is indicative of an extended conjugated system.[1][2] Isolated carbonyl or nitrile groups would absorb at much shorter wavelengths (typically <200 nm).

-

This absorption corresponds to a π → π* electronic transition. The energy of the absorbed light is used to promote an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).

-

The extent of conjugation directly influences the HOMO-LUMO energy gap; more extensive conjugation lowers this gap, resulting in absorption at a longer wavelength.[8][9] The λ_max of 282 nm is fully consistent with the conjugated π-system present in the enol tautomer (O=C-C=C-OH).

Part 5: Synergistic Analysis - A Unified Structural Confirmation

No single spectroscopic technique provides the complete picture. The true power of these methods lies in their synergistic application, where each piece of data corroborates the others to build an unassailable structural assignment.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. fiveable.me [fiveable.me]

- 7. jackwestin.com [jackwestin.com]

- 8. 14.8 Interpreting Ultraviolet Spectra: The Effect of Conjugation - Organic Chemistry | OpenStax [openstax.org]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide on the Keto-enol Tautomerism in Diethyl 2-cyano-3-oxosuccinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl 2-cyano-3-oxosuccinate is a fascinating molecule that serves as a versatile building block in organic synthesis, particularly for the construction of various heterocyclic compounds. A key feature of its chemical behavior is the dynamic equilibrium between its keto and enol tautomeric forms. This guide provides a comprehensive exploration of this tautomerism, delving into the synthesis of the compound, the structural characteristics of each tautomer, and the analytical techniques used to study their equilibrium. We will examine the profound influence of environmental factors such as solvent polarity on the position of this equilibrium, supported by spectroscopic data and mechanistic insights. This document is intended to be a valuable resource for researchers and professionals in the fields of organic chemistry and drug development, offering both foundational knowledge and practical experimental protocols.

Introduction: The Significance of Keto-Enol Tautomerism

Keto-enol tautomerism is a fundamental concept in organic chemistry, describing the chemical equilibrium between a "keto" form (a ketone or an aldehyde) and an "enol" form (an alcohol adjacent to a C=C double bond).[1][2] For most simple ketones and aldehydes, the equilibrium lies heavily in favor of the more thermodynamically stable keto form.[2][3] However, in β-dicarbonyl compounds, the enol form can be significantly stabilized through factors such as intramolecular hydrogen bonding and conjugation, shifting the equilibrium.[4] The position of this equilibrium is crucial as it dictates the molecule's reactivity, with the keto form acting as a typical carbonyl electrophile and the enol form exhibiting nucleophilic character at the α-carbon.[2][3]

This compound, a β-keto ester, is a prime example where the interplay of electronic and structural features leads to a pronounced and observable tautomeric equilibrium.[5] The presence of the electron-withdrawing cyano group at the α-position further influences the acidity of the α-hydrogen and the stability of the corresponding enolate and enol forms.[6] Understanding and controlling this tautomerism is paramount for its effective utilization in synthetic strategies.

Synthesis of this compound

The synthesis of this compound is typically achieved via a Claisen condensation reaction.[5] This method involves the reaction of ethyl cyanoacetate with diethyl oxalate in the presence of a strong base, such as sodium ethoxide.[5]

Synthetic Protocol

The following protocol is adapted from established literature procedures.[5]

Materials:

-

Metallic sodium

-

Absolute ethanol

-

Diethyl ether

-

Diethyl oxalate

-

Ethyl cyanoacetate

-

6M Hydrochloric acid

Procedure:

-

Metallic sodium (1.7 eq) is carefully dissolved in a mixture of absolute ethanol and diethyl ether with stirring and cooling.

-

Once the sodium is completely dissolved, diethyl oxalate (1.2 eq) is added to the solution.

-

The mixture is stirred at room temperature for 30 minutes.

-

Ethyl cyanoacetate (1 eq) is then added, and the reaction mixture is left to stir at room temperature overnight.

-

The reaction is quenched by the addition of water, followed by acidification with 6M HCl to a pH of ~2-3.

-

The resulting product is then isolated and purified, typically by recrystallization from a suitable solvent like ethanol, to yield colorless needles.[5]

Reaction Mechanism Visualization

Caption: Claisen condensation for the synthesis of this compound.

Characterization of the Tautomeric Equilibrium

Spectroscopic methods are indispensable for the characterization and quantification of the keto-enol equilibrium of this compound. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provide distinct signatures for each tautomer.[5][7]

NMR Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for elucidating the tautomeric composition in solution.[6][8] The interconversion between the keto and enol forms is typically slow on the NMR timescale, allowing for the observation of separate signals for each tautomer.[6][8] However, for this compound, studies have shown that the equilibrium is strongly shifted towards the enol form in solution, to the extent that only one set of signals corresponding to the enol tautomer is often observed.[5]

Key Spectroscopic Features:

| Tautomer | ¹H NMR Signal | ¹³C NMR Signals |

| Enol | A characteristic downfield singlet for the enolic OH proton, often observed around 13-15 ppm.[5] Signals for the two distinct ethyl groups (CH₂ and CH₃) are also present. | Signals corresponding to the C=C double bond of the enol, and the carbonyl carbons of the ester groups. The carbon attached to the cyano group also shows a characteristic shift.[5] |

| Keto | A signal for the α-CH proton would be expected, typically in the range of 3-5 ppm. Signals for the two ethyl groups would also be present. | Signals for the two ester carbonyl carbons and the ketone carbonyl carbon. A signal for the α-carbon would also be expected. |

In a study using DMSO-d6 as the solvent, the ¹H NMR spectrum of this compound showed 100% of the enol form, with the enolic proton appearing at 14.65 ppm.[5] Similarly, the ¹³C NMR spectrum in the same solvent only showed signals corresponding to the enol tautomer.[5]

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in the molecule. The keto and enol forms exhibit distinct vibrational frequencies.

Characteristic IR Absorption Bands: [5]

| Functional Group | Wavenumber (cm⁻¹) | Tautomer |

| C≡N stretch | ~2227 | Both |

| C=O stretch (ester) | ~1742 | Both |

| C=O stretch (conjugated) | ~1667 | Enol |

| C=C stretch | ~1610 | Enol |

| O-H stretch (intramolecular H-bond) | 2500-3300 (broad) | Enol |

The presence of a broad absorption band in the 2500-3300 cm⁻¹ region is a strong indication of the acidic enol OH group involved in hydrogen bonding.[5]

UV-Vis Spectroscopy

UV-Vis spectroscopy can also be employed to study the keto-enol equilibrium. The enol form, with its conjugated π-system, typically absorbs at a longer wavelength compared to the non-conjugated keto form.[9][10] For this compound, an absorption maximum at 282 nm has been reported, which is characteristic of the enol tautomer.[5]

X-ray Crystallography

In the solid state, X-ray crystallography has revealed that this compound exists exclusively in the enol form.[5] The crystal structure shows that the molecules pack as hydrogen-bonded dimers.[5]

Factors Influencing the Tautomeric Equilibrium

The position of the keto-enol equilibrium is highly sensitive to environmental factors, most notably the solvent.[11][12]

Solvent Effects

The general principle is that polar solvents tend to favor the more polar tautomer.[8] For many acyclic β-dicarbonyl compounds, the keto form is considered more polar and is therefore stabilized in polar solvents.[8][13] However, the enol form can be stabilized by intramolecular hydrogen bonding, which is more favorable in non-polar, aprotic solvents.[13]

For this compound, the strong electron-withdrawing nature of the cyano group significantly increases the acidity of the α-hydrogen, thereby favoring the formation of the enol tautomer. This effect, combined with the stabilization from intramolecular hydrogen bonding, results in the predominance of the enol form even in relatively polar solvents like DMSO.[5]

General Trends in Solvent Effects on Keto-Enol Equilibria:

| Solvent Type | Effect on Equilibrium | Rationale |

| Non-polar, aprotic (e.g., hexane, CCl₄) | Favors the enol form | Intramolecular hydrogen bonding in the enol is preserved. |

| Polar, aprotic (e.g., DMSO, acetone) | Can favor either form, but often the enol for highly acidic β-dicarbonyls | The solvent can act as a hydrogen bond acceptor, potentially stabilizing the enol.[8] |

| Polar, protic (e.g., water, ethanol) | Generally favors the keto form | The solvent can form intermolecular hydrogen bonds with the keto form, disrupting the intramolecular hydrogen bond of the enol.[13] |

Visualization of Solvent Effects

Caption: Influence of solvent polarity on the keto-enol equilibrium.

Experimental Protocols for Spectroscopic Analysis

To ensure the integrity and reproducibility of research findings, standardized experimental protocols are essential.

Protocol for NMR Spectroscopy Analysis[7]

-

Sample Preparation: Accurately weigh 5-20 mg of this compound and dissolve it in approximately 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra. For quantitative analysis of the tautomeric ratio, ensure the relaxation delay is sufficient for complete relaxation of all relevant nuclei.

-

Data Processing and Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the signals corresponding to the distinct protons of the keto and enol forms to determine their relative concentrations.

Protocol for IR Spectroscopy Analysis[7]

-

Sample Preparation:

-

Solid (KBr pellet): Mix a small amount of the sample with dry KBr powder and press it into a thin, transparent pellet.

-

Solution: Prepare a 5-10% solution of the compound in a suitable solvent (e.g., chloroform, carbon tetrachloride) that is transparent in the IR region of interest.

-

-

Instrument Setup: Purge the spectrometer with dry air or nitrogen to minimize atmospheric interference.

-

Data Acquisition: Perform a background scan using the pure solvent or an empty pellet holder. Place the sample in the spectrometer and acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹.

-

Data Processing and Analysis: The acquired spectrum is automatically ratioed against the background. Identify the characteristic absorption bands for the keto and enol forms.

Protocol for UV-Vis Spectroscopy Analysis

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, hexane). The concentration should be adjusted to yield an absorbance within the linear range of the spectrophotometer (typically 0.1-1.0).

-

Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up.

-

Data Acquisition: Record a baseline spectrum using a cuvette filled with the pure solvent. Replace the solvent with the sample solution and record the UV-Vis spectrum over the desired wavelength range (e.g., 200-400 nm).

-

Data Analysis: Identify the wavelength of maximum absorbance (λ_max) and the corresponding molar absorptivity (ε) for the enol tautomer.

Conclusion and Future Outlook

The keto-enol tautomerism of this compound is a compelling area of study, with the equilibrium being strongly dominated by the enol form in both solution and the solid state. This predominance is attributed to the electronic influence of the α-cyano group and the stabilizing effect of intramolecular hydrogen bonding. A thorough understanding of this tautomeric behavior, facilitated by spectroscopic techniques, is crucial for harnessing the synthetic potential of this versatile molecule.

For professionals in drug development, the ability to predict and control the tautomeric state of a molecule is of great importance, as different tautomers can exhibit distinct biological activities and pharmacokinetic properties. Future research could explore the tautomerism of this compound in a wider range of solvents and at various temperatures to further quantify the thermodynamic parameters of the equilibrium. Additionally, computational studies could provide deeper insights into the factors governing the relative stabilities of the tautomers.

References

-

Cook, A. G., & Feltman, P. M. (2007). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment. Journal of Chemical Education, 84(11), 1829. [Link]

-

Anonymous. (2023). This compound. MDPI. [Link]

-

Reeves, L. W. (1957). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Canadian Journal of Chemistry, 35(11), 1351-1366. [Link]

-

Cook, G., & Feltman, P. M. (2007). Determination of Solvent Effects on Keto—Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. Journal of Chemical Education, 84(11), 1829. [Link]

-

Cook, G., & Feltman, P. M. (2007). Determination of Solvent Effects on Keto-Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR - Revisiting a Classic Physical Chemistry Experiment. ValpoScholar. [Link]

-

Anonymous. (2025). Determination of Solvent Effects on Keto—Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. ResearchGate. [Link]

-

Anonymous. (n.d.). Keto enol tautomerism – Knowledge and References. Taylor & Francis. [Link]

-

Rao, C. N. R., & Murthy, A. S. N. (1962). SPECTROSCOPIC STUDIES OF KETO–ENOL EQUILIBRIA: PART 1. SOLVENT EFFECTS. Canadian Journal of Chemistry, 40(6), 963-969. [Link]

-

GVSU Chemistry. (2019, January 10). Keto Enol Tautomerism [Video]. YouTube. [Link]

-

Master Organic Chemistry. (2022, June 21). Keto-Enol Tautomerism: Key Points. [Link]

-

jOeCHEM. (2023, February 14). Keto-Enol Tautomerism [Video]. YouTube. [Link]

-

Chem Zipper. (2020, January 19). Why enol form of Beta Dicarbonyl compound more stable than those of monocarbonyl compounds?. [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. youtube.com [youtube.com]

- 4. Welcome to Chem Zipper.com......: Why enol form of Beta Dicarbonyl compound more stable than those of monocarbonyl compounds? [chemzipper.com]

- 5. mdpi.com [mdpi.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. glaserr.missouri.edu [glaserr.missouri.edu]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

Physical and chemical properties of Diethyl 2-cyano-3-oxosuccinate

Introduction

First reported in 1901, Diethyl 2-cyano-3-oxosuccinate is a functionally rich organic compound that has garnered interest in synthetic chemistry, particularly as a versatile precursor for various heterocyclic systems.[1] Despite its long history, comprehensive experimental data on this compound have been sparse until more recent characterization efforts. This guide synthesizes the available technical information, providing an in-depth look at its physical, chemical, and structural properties for researchers and professionals in drug development and chemical synthesis.

Molecular Structure and Isomerism

This compound exhibits a fascinating structural characteristic: a keto-enol tautomerism. Spectroscopic and crystallographic evidence overwhelmingly indicates that the molecule exists predominantly in its enol form, both in solution and in the solid state.[1] This stability of the enol tautomer is a key feature influencing the compound's physical and chemical behavior.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

This protocol is a self-validating system; successful synthesis will yield a product with the spectroscopic characteristics outlined in Table 2.

-

Preparation of Sodium Ethoxide: Dissolve metallic sodium (1.7 eq) in a mixture of absolute ethanol and diethyl ether with stirring under an inert atmosphere. Cool the solution to room temperature. [2]2. Addition of Diethyl Oxalate: To the freshly prepared sodium ethoxide solution, add diethyl oxalate (1.2 eq). Stir the mixture at room temperature for 30 minutes. [2]3. Condensation: Add ethyl cyanoacetate (1.0 eq) to the reaction mixture. Continue stirring at room temperature overnight. [2]4. Quenching and Neutralization: Dilute the mixture with water and carefully acidify with 6M HCl to a pH of ~2-3. [2]5. Isolation and Purification: Evaporate the solvents under reduced pressure. Recrystallize the crude product from boiling ethanol to obtain colorless needles. [2]The expected yield is approximately 41%. [2]

Structural Analysis via X-ray Crystallography

X-ray diffraction studies have provided profound insights into the solid-state structure of this compound. The analysis confirms that the molecule exists exclusively in the enol form in the crystalline state. Furthermore, it reveals that the molecules pack as hydrogen-bonded dimer stacks. [2]This extensive hydrogen bonding network is the primary reason for its unusually high melting point compared to other similar succinates, which are often liquids at room temperature.

Caption: Hydrogen-bonded dimer of this compound.

The crystal structure reveals specific bond lengths that are consistent with the enol form, such as the C1-C5 bond length of 1.341 Å and the C5-O3 bond length of 1.322 Å, which are characteristic of a C=C-OH system. [2]

Reactivity and Applications

The chemical utility of this compound stems from its multiple reactive sites. The enol, nitrile, and ester functional groups make it a valuable building block for synthesizing a variety of nitrogen- and oxygen-containing heterocycles, which are core structures in many pharmaceutical compounds. [2]

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound was not available in the consulted resources. The information available pertains to structurally related but distinct compounds. Therefore, in the absence of specific toxicological data, this compound must be handled with the utmost care by trained professionals in a well-ventilated laboratory or fume hood.

Recommended Precautions:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and chemical safety goggles at all times.

-

Handling: Avoid contact with skin, eyes, and clothing. [2]Do not breathe dust or vapors.

-

Storage: Store in a tightly closed container in a cool, dry place.

-

Spills: In case of a spill, collect the material with a suitable absorbent and dispose of it as hazardous waste. Prevent entry into drains. [2] Given its chemical structure (a dicarbonyl compound with a nitrile group), it should be treated as potentially harmful if swallowed, inhaled, or in contact with skin, and as a potential eye and skin irritant until proven otherwise.

References

-

Markov, O. N., Moiseev, A. E., Tarasevich, B. N., Tafeenko, V. A., Beloglazkina, E. K., Shtil, A. A., & Finko, A. V. (2023). This compound. Molbank, 2023(2), M1634. [Link]

-

Markov, O. N., Moiseev, A. E., Tarasevich, B. N., Tafeenko, V. A., Beloglazkina, E. K., Shtil, A. A., & Finko, A. V. (2023). This compound. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). Diethyl 2-cyanosuccinate. PubChem. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C9H11NO5). Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 2,3-diisopropyl-2-cyano diethyl succinate compound.

Sources

Discovery and history of Diethyl 2-cyano-3-oxosuccinate

An In-Depth Technical Guide to Diethyl 2-cyano-3-oxosuccinate: From its Discovery to Modern Applications

Introduction

This compound is a fascinating organic compound that, despite its relatively simple structure, possesses a rich chemistry with significant implications for synthetic organic chemistry. This guide provides a comprehensive overview of its discovery, historical context, synthesis, and key chemical properties. We will delve into the causality behind its synthesis and the unique structural features that dictate its reactivity, offering valuable insights for researchers, scientists, and professionals in drug development.

A Molecule Rediscovered: The History of this compound

The first documented report of this compound dates back to 1901.[1][2] However, following its initial discovery, the compound remained largely unexplored in the chemical literature for a considerable period, with only a few references appearing in the subsequent decades.[1][2] This historical gap in research is noteworthy, as it underscores a common theme in chemical sciences where the full potential of a molecule may not be realized until much later.

Recent investigations have brought this molecule back into the spotlight, leading to a thorough characterization of its physical and chemical properties for the first time using a full suite of modern spectroscopic techniques.[1][2] This resurgence of interest is driven by its utility as a versatile building block in the synthesis of various heterocyclic compounds.[1][2]

Synthesis and Mechanistic Insights

The most common and efficient method for preparing this compound is the Claisen condensation.[1][2] This reaction involves the condensation of ethyl cyanoacetate with diethyl oxalate, facilitated by a strong base such as sodium ethoxide.

Reaction Mechanism

The reaction proceeds through a classic Claisen condensation mechanism. The ethoxide ion, a strong base, deprotonates the α-carbon of ethyl cyanoacetate, which is particularly acidic due to the electron-withdrawing effects of both the nitrile and the ester groups. The resulting enolate then acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate. Subsequent elimination of an ethoxide ion from the tetrahedral intermediate yields the final product.

Caption: The Claisen condensation mechanism for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is based on established literature procedures.[1]

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| Metallic Sodium | 22.99 | 12 g | 521 mmol |

| Absolute Ethanol | 46.07 | 100 mL | - |

| Diethyl Ether | 74.12 | 200 mL | - |

| Diethyl Oxalate | 146.14 | 50 mL | 368 mmol |

| Ethyl Cyanoacetate | 113.12 | 32.8 mL | 307 mmol |

| 6M Hydrochloric Acid | 36.46 | ~95 mL | - |

| Water | 18.02 | 20 mL | - |

Procedure:

-

In a suitably sized round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve metallic sodium (12 g, 521 mmol) in a mixture of absolute ethanol (100 mL) and diethyl ether (200 mL). Stir the mixture and allow it to cool to room temperature.

-

Once the sodium has completely dissolved, add diethyl oxalate (50 mL, 368 mmol) to the solution.

-

Stir the mixture at room temperature for 30 minutes.

-

Add ethyl cyanoacetate (32.8 mL, 307 mmol) to the reaction mixture.

-

Allow the mixture to stir at room temperature overnight.

-

Dilute the reaction mixture with water (20 mL).

-

Acidify the mixture with 6M HCl to a pH of ~2-3 (check with pH paper).

-

Evaporate the solvents under reduced pressure.

-

Recrystallize the crude product from boiling ethanol to obtain colorless needles of this compound.

Expected Yield: ~41%

Structural Elucidation and Physicochemical Properties

A key feature of this compound is its existence predominantly in the enol form in both solution and solid states.[1][2] This is a consequence of the high acidity of the molecule, which favors the formation of the more stable, conjugated enol tautomer.[1]

Caption: The keto-enol tautomerism of this compound.

The prevalence of the enol form has a significant impact on its physical properties. Notably, it has a surprisingly high melting point of 96-97 °C, whereas most similar 2-oxosuccinates are liquids at room temperature.[1][2] This is attributed to the formation of hydrogen-bonded dimers in the solid state, which leads to a more stable crystal lattice.[1]

Spectroscopic and Physical Data

| Property | Value |

| Melting Point | 96-97 °C[1] |

| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 1.09 (t, 3H), 1.17 (t, 3H), 3.96 (q, 2H), 4.09 (q, 2H), 14.65 (s, 1H, OH)[1] |

| ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) | 13.7, 14.4, 59.0, 60.6, 73.8, 118.3, 165.5, 168.8, 179.0[1] |

| FTIR (cm⁻¹) | 2227 (C≡N), 1742, 1667, 1610 (C=O)[1] |

| UV-Vis (λ_max, nm) | 282[1] |

| HRMS (ESI/TOF-MS, m/z) | [M+H]⁺, calcd for C₉H₁₂NO₅ 214.0710; found 214.0706[1] |

Applications in Organic Synthesis

The primary synthetic utility of this compound lies in its role as a precursor for the synthesis of various nitrogen- and oxygen-containing heterocycles.[1][2] The presence of multiple reactive sites—two ester groups, a nitrile group, and the enolizable keto group—makes it a versatile starting material for a wide range of chemical transformations. These heterocyclic motifs are of significant interest in medicinal chemistry and materials science.

Conclusion

This compound, a molecule with a history spanning over a century, has been given a new lease on life through modern analytical techniques. Its straightforward synthesis via Claisen condensation, coupled with its unique structural features, particularly its preference for the enol tautomer, makes it a valuable tool for synthetic chemists. The in-depth understanding of its properties and reactivity presented in this guide will undoubtedly pave the way for its broader application in the development of novel heterocyclic compounds and other advanced materials.

References

-

Markov, O. N.; Moiseev, A. E.; Tarasevich, B. N.; Tafeenko, V. A.; Beloglazkina, E. K.; Shtil, A. A.; Finko, A. V. This compound. Molbank2023 , 2023, M1634. [Link]

-

ResearchGate. (2023). This compound. [Link]

Sources

An In-depth Technical Guide to the Molecular Structure and Conformation of Diethyl 2-cyano-3-oxosuccinate

This guide provides a comprehensive analysis of the molecular structure, conformational preferences, and spectroscopic characteristics of Diethyl 2-cyano-3-oxosuccinate (DECOS). Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes experimental data and computational insights to deliver a thorough understanding of this versatile synthetic building block.

Introduction: The Versatility of a C4 Building Block

This compound, a polyfunctional β-ketoester, is a valuable intermediate in synthetic organic chemistry. Its strategic combination of nitrile, ketone, and dual ester functionalities makes it a powerful precursor for constructing complex heterocyclic scaffolds, which are central to many pharmacologically active molecules[1][2]. Understanding the inherent structural and conformational nature of DECOS is paramount to predicting its reactivity and harnessing its full synthetic potential. Contrary to what its name might suggest, the molecule does not exist as a simple ketone. Instead, it exhibits a profound and dominant preference for its enol tautomer, a characteristic that governs its chemical behavior and solid-state architecture. This guide will elucidate the evidence for this phenomenon through spectroscopic analysis, crystallographic data, and computational modeling workflows.

Part 1: Defining the Molecular Framework

The foundational identity of this compound is established through its basic chemical and physical properties, which are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | diethyl 2-cyano-3-oxobutanedioate | [3] |

| Synonym | Diethyl 2-cyano-3-ketosuccinate | N/A |

| CAS Number | 6829-53-4 | [1] |

| Molecular Formula | C₉H₁₁NO₅ | [3] |

| Molecular Weight | 213.19 g/mol | [1] |

| Appearance | Colorless needles | [1] |

| Melting Point | 96-97 °C | [1] |

The synthesis of DECOS is efficiently achieved via a Claisen condensation between ethyl cyanoacetate and diethyl oxalate, using a strong base like sodium ethoxide. This reaction underscores the acidity of the α-hydrogen in ethyl cyanoacetate, a key feature for forming the requisite carbanion intermediate[1].

Part 2: The Dominant Conformation - A Tale of Tautomerism

The most critical aspect of DECOS's molecular structure is the equilibrium between its keto and enol forms. Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton[4]. While many simple carbonyl compounds favor the keto form, β-dicarbonyl systems like DECOS can strongly favor the enol tautomer due to stabilizing factors[4][5].

Experimental evidence from Nuclear Magnetic Resonance (NMR) spectroscopy in solution and X-ray crystallography in the solid state unequivocally demonstrates that the keto-enol equilibrium for DECOS is overwhelmingly shifted towards the enol form[1][6].

The stability of the enol tautomer is attributed to two primary factors:

-

Conjugation : The C=C double bond of the enol is in conjugation with the ester carbonyl group, creating an extended π-system that delocalizes electron density and lowers the overall energy of the molecule[4].

-

Intramolecular Hydrogen Bonding : The acidic enol proton forms a strong, six-membered ring hydrogen bond with the oxygen of the adjacent ester carbonyl group. This interaction provides significant thermodynamic stabilization[1][6].

Solid-State Conformation: Insights from X-ray Crystallography

X-ray diffraction analysis provides definitive proof of the enol structure in the solid state. The crystal structure of DECOS reveals that molecules pack as hydrogen-bonded dimer stacks.[1][6]. This packing arrangement is facilitated by both intramolecular hydrogen bonds within each molecule and intermolecular hydrogen bonds between adjacent molecules, creating a stable, ordered crystalline lattice[1][6].

| Selected Bond Lengths (Å) | Experimental Value | Interpretation |

| C1=C5 | 1.341 | Consistent with a carbon-carbon double bond, characteristic of the enol form. |

| C5-O3 | 1.322 | Shorter than a typical C-O single bond, indicating partial double bond character due to resonance. |

| C2=O2 | 1.234 | Typical C=O double bond length. |

| C6=O4 | 1.209 | Typical C=O double bond length. |

Data sourced from Markov et al. (2023)[1]. Bond numbering corresponds to the cited crystallographic data.

Part 3: Protocols for Structural & Conformational Analysis

To empower researchers to validate these findings, this section provides robust, field-proven protocols for the analysis of DECOS.

Protocol 1: NMR Spectroscopy for Tautomer Identification

Nuclear Magnetic Resonance is the definitive technique for observing tautomeric equilibria in solution. The key is to select a solvent and acquisition parameters that allow for the detection of the highly deshielded and labile enol proton.

Objective: To confirm the predominance of the enol tautomer in solution.

Methodology:

-

Sample Preparation (Self-Validation):

-

Accurately weigh ~10-15 mg of DECOS and dissolve in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Causality: DMSO-d₆ is a polar aprotic solvent that is excellent for this analysis. Its ability to act as a hydrogen bond acceptor is minimal compared to the intramolecular H-bond of the enol, thus preserving the equilibrium. Crucially, it does not contain exchangeable protons that would obscure the signal from the enol -OH group, unlike methanol-d₄ or D₂O[1].

-

-

¹H NMR Acquisition:

-

Acquire a standard ¹H NMR spectrum on a 400 MHz or higher spectrometer.

-

Ensure the spectral width is large enough to include the region from 0 to 16 ppm. The enol proton is expected to be significantly downfield.

-

Expertise: A very broad spectral window is essential because intramolecular hydrogen bonding in a conjugated system dramatically deshields the enol proton, shifting its resonance to a region far outside the typical proton spectrum[1][6].

-

-

Data Analysis & Interpretation:

-

Process the spectrum (Fourier transform, phase correction, and baseline correction).

-

Identify the characteristic signal of the enol proton. Based on literature, this appears as a sharp singlet at approximately 14.65 ppm in DMSO-d₆[1].

-

Assign the remaining signals corresponding to the two distinct ethyl groups.

-

Trustworthiness: The absence of a second set of signals, particularly the characteristic α-proton of the keto form (typically expected around 4-5 ppm), confirms that the concentration of the keto tautomer is below the NMR detection limit, indicating >99% enol form[1][6].

-

| ¹H NMR Spectral Data (400 MHz, DMSO-d₆) | δ (ppm) | Multiplicity | Integration | Assignment |

| Enol OH | 14.65 | singlet | 1H | -OH |

| Ethyl CH₂ | 4.09 | quartet | 2H | -OCH₂CH₃ |

| Ethyl CH₂ | 3.96 | quartet | 2H | -OCH₂CH₃ |

| Ethyl CH₃ | 1.17 | triplet | 3H | -OCH₂CH₃ |

| Ethyl CH₃ | 1.09 | triplet | 3H | -OCH₂CH₃ |

Data sourced from Markov et al. (2023)[1].

Protocol 2: Computational Workflow for Tautomer Stability Analysis

Computational chemistry provides a powerful, predictive framework for understanding the energetic landscape of tautomers. Density Functional Theory (DFT) is the method of choice for balancing accuracy and computational cost.

Objective: To computationally verify the higher stability of the enol tautomer relative to the keto tautomer.

Methodology:

-

Structure Generation: Build initial 3D coordinates for both the keto and the chelated (intramolecularly hydrogen-bonded) enol tautomers of DECOS using a molecular editor.

-

Geometry Optimization:

-

Perform a full geometry optimization for each tautomer using a DFT functional and basis set, such as B3LYP/6-311G(d,p).

-

Causality: This step locates the lowest energy conformation (a stationary point on the potential energy surface) for each isomer by minimizing the forces on each atom[7]. The chosen functional and basis set offer a reliable compromise between accuracy for organic molecules and computational expense.

-

-

Frequency Calculation:

-

Perform a vibrational frequency calculation on each optimized structure at the same level of theory.

-

Trustworthiness: This is a critical validation step. The absence of any imaginary frequencies confirms that the optimized structure is a true local minimum on the potential energy surface and not a transition state[8]. The results also provide the zero-point vibrational energy (ZPVE) and thermal corrections needed for calculating Gibbs free energy.

-

-

Energy Analysis:

-

Compare the calculated Gibbs free energies (G) of the two tautomers. The equilibrium constant (K_eq) is related to the difference in Gibbs free energy (ΔG = G_enol - G_keto).

-

Expertise: A negative ΔG indicates that the enol form is thermodynamically more stable than the keto form, and the equilibrium will favor the enol. Computational studies on similar β-dicarbonyl systems confirm that the enol form can be more stable by several kcal/mol, corroborating the experimental findings[7].

-

Part 4: Implications for Drug Discovery & Synthesis

The established enolic nature of DECOS is not merely a structural curiosity; it is the key to its synthetic utility. The electron-rich C=C double bond and the array of functional groups make it a versatile precursor for a wide range of heterocyclic systems, including pyrazoles, isoxazoles, and pyrimidines, which are privileged structures in medicinal chemistry[1][9][10].

The reactivity of the enol form is distinct from the keto form. For instance, it can undergo O-alkylation or acylation at the enolic oxygen, or C-alkylation at the α-carbon, depending on the reaction conditions. Its use in multicomponent reactions allows for the rapid assembly of molecular complexity from simple starting materials, a strategy highly valued in modern drug discovery programs for building diverse compound libraries[2].

Conclusion

This compound presents a compelling case study in conformational analysis. Overwhelming experimental and theoretical evidence demonstrates that it exists almost exclusively as its enol tautomer in both solution and the solid state. This preference is driven by the powerful stabilizing effects of π-conjugation and a strong intramolecular hydrogen bond. This inherent structural feature dictates the molecule's reactivity, making it a predictable and highly effective building block for the synthesis of complex heterocyclic molecules relevant to the pharmaceutical industry. A thorough understanding of this keto-enol equilibrium is therefore essential for any scientist seeking to leverage DECOS in a synthetic workflow.

References

-

Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. (2023). Egyptian Journal of Chemistry. [Link]

-

Keto-enol tautomerism | Organic Chemistry II Class Notes. (n.d.). Fiveable. [Link]

-

Keto–enol equilibrium: stable tautomers of ortho-, meta-, and para-hydroquinones in large aromatics. (2018). Chemical Science. [Link]

-

Computational Studies on the Keto-Enol Tautomerism of Acetylacetone. (2017). ResearchGate. [Link]

-

DiVerdi, J. A. (n.d.). EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants. University of Colorado. [Link]

-

NMR as a Tool for Studying Rapid Equilibria: Tautomerism. (2019). ResearchGate. [Link]

-

NMR as a Tool for Studying Rapid Equilibria: Tautomerism. (2019). Bentham Science. [Link]

-

Markov, O. N., et al. (2023). This compound. Molbank, 2023(2), M1634. [Link]

-

Dawber, J. G., & Crane, M. M. (1986). Keto-enol tautomerization: A thermodynamic and kinetic study. Journal of Chemical Education, 63(9), 807. [Link]

-

The Use of NMR Spectroscopy to Study Tautomerism. (2006). ResearchGate. [Link]

-

EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. (n.d.). ASU Core Research Facilities. [Link]

-

This compound. (2023). ResearchGate. [Link]

-

This compound. (2023). MDPI. [Link]

-

Modern advances in heterocyclic chemistry in drug discovery. (2017). Organic & Biomolecular Chemistry. [Link]

-

Bilton, C. (1999). Hydrogen bonding in organic systems: a study using x-ray and neutron diffraction and database analyses. Durham University. [Link]

-

This compound. (n.d.). PubChemLite. [Link]

-

Hydrogen atoms can be located accurately and precisely by x-ray crystallography. (2016). Science Advances. [Link]

-

X-ray evidence for carbon-hydrogen bond activation and carbon-carbon bond formation in the cyclopentadienylmanganese tricarbonyl series. (1991). Inorganic Chemistry. [Link]

-

X-Ray Diffraction Studies of the Role of Hydrogen Bonding in the Low Temperature Behavior of Materials. (1977). Defense Technical Information Center. [Link]

-

Diethyl 2-methyl-3-oxosuccinate reductase. (n.d.). Wikipedia. [Link]

-

Neutron Crystallography for the Study of Hydrogen Bonds in Macromolecules. (2017). International Journal of Molecular Sciences. [Link]

-

Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Turkish Journal of Chemistry. [Link]

-

Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. (2024). Mediterranean Journal of Medical Research. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. PubChemLite - this compound (C9H11NO5) [pubchemlite.lcsb.uni.lu]

- 4. fiveable.me [fiveable.me]

- 5. cores.research.asu.edu [cores.research.asu.edu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Keto–enol equilibrium: stable tautomers of ortho-, meta-, and para-hydroquinones in large aromatics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 10. mjpe.periodikos.com.br [mjpe.periodikos.com.br]

An In-depth Technical Guide to the Acidity and pKa of Diethyl 2-cyano-3-oxosuccinate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical analysis of the acidic properties and pKa of diethyl 2-cyano-3-oxosuccinate. Eschewing a rigid template, this document is structured to deliver a narrative that is both scientifically rigorous and practically insightful, reflecting the compound's unique chemical nature.

Introduction: The Significance of Acidity in a Versatile Synthetic Building Block

This compound is a highly functionalized organic molecule belonging to the class of active methylene compounds. Its structure, featuring a central carbon atom flanked by three powerful electron-withdrawing groups—a nitrile and two ester functionalities—renders the methine proton exceptionally acidic. This pronounced acidity is the cornerstone of its utility as a potent nucleophile in a myriad of carbon-carbon bond-forming reactions. Understanding and quantifying this acidity, through the lens of its pKa value, is paramount for researchers in organic synthesis and medicinal chemistry. A precise grasp of the pKa allows for the strategic selection of reaction conditions, particularly the choice of base for deprotonation, and provides a predictive framework for its reactivity. This knowledge is crucial for harnessing its potential in the synthesis of complex molecular architectures, including heterocyclic scaffolds of significant interest in drug discovery.

Molecular Structure and its Influence on Acidity

The remarkable acidity of this compound is a direct consequence of its electronic structure. The molecule exists in a keto-enol tautomeric equilibrium, which is heavily skewed towards the enol form in both solution and the solid state.[1] This preference is driven by the formation of a conjugated system and intramolecular hydrogen bonding.

The primary acidic site is the methine proton (in the keto form) or the hydroxyl proton (in the enol form). Upon deprotonation, the resulting anion is extensively stabilized by resonance. The negative charge is delocalized over the oxygen atoms of the carbonyl groups and the nitrogen atom of the nitrile group. This extensive delocalization significantly lowers the energy of the conjugate base, thereby increasing the acidity of the parent compound.[2][3]

The inductive effect of the electronegative oxygen and nitrogen atoms further contributes to the weakening of the C-H or O-H bond, facilitating proton abstraction.[3]

pKa of this compound: An In-depth Analysis

3.1. Evidence from pH Measurement and Analogous Compounds

A 0.01 molar aqueous solution of this compound exhibits a pH of 2.74, indicating a high degree of acidity.[1] This is further substantiated by comparison with the structurally similar compound, ethyl 2-cyano-3-oxobutanoate, which has a reported pKa of 3.0.[1]

| Compound | Structure | pKa |

| This compound |  | ~3 (Estimated) |

| Ethyl 2-cyano-3-oxobutanoate |  | 3.0 |

Table 1: Comparison of this compound with a Structurally Related Compound.

Given the presence of an additional electron-withdrawing ethoxycarbonyl group in this compound compared to ethyl 2-cyano-3-oxobutanoate, it is reasonable to infer that the former is a slightly stronger acid. Therefore, the pKa of this compound is estimated to be approximately 3.0 or slightly lower .

3.2. Experimental Challenges in pKa Determination

Direct determination of the pKa of this compound via traditional potentiometric titration is complicated by its susceptibility to autohydrolysis in aqueous solutions, a reaction catalyzed by its own acidity.[1] This instability necessitates the use of alternative analytical techniques that can mitigate the impact of hydrolysis.

Recommended Experimental Protocol for pKa Determination: UV-Vis Spectrophotometry

Given the hydrolytic instability of this compound, UV-Vis spectrophotometry presents a more suitable method for pKa determination. This technique can be performed rapidly and at low concentrations, minimizing the extent of degradation. The significant difference in the UV chromophore between the protonated (enol) and deprotonated (enolate) forms of the molecule allows for accurate measurement.

4.1. Principle

The method relies on measuring the absorbance of the compound in a series of buffer solutions with varying, precisely known pH values. The pKa is then determined from the inflection point of the resulting sigmoidal curve of absorbance versus pH.

4.2. Step-by-Step Methodology

-